3-Phenyloxetan-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyloxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAIDFCOUGGIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507323 | |

| Record name | 3-Phenyloxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-73-0 | |

| Record name | 3-Phenyloxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Oxetane Scaffold

An In-Depth Technical Guide to 3-Phenyloxetan-3-ol: A Versatile Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can favorably modulate the properties of drug candidates is perpetual. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif.[1][2] Its incorporation into small molecules can lead to significant improvements in key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, when used as a bioisostere for more common groups like gem-dimethyl or carbonyl functionalities.[3][4] The rigid, three-dimensional nature of the oxetane scaffold also provides a powerful tool for exploring chemical space and achieving high-affinity interactions with biological targets.[1]

At the heart of this chemical utility lies this compound, a key intermediate that combines the beneficial oxetane core with strategically placed functional groups—a phenyl ring and a tertiary alcohol. This guide offers a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and critical role as a precursor in the development of advanced therapeutic agents.

Section 1: Molecular Identity and Physicochemical Properties

This compound is a distinct chemical entity whose properties are foundational to its handling, reactivity, and application in synthesis.

Chemical Structure and Identifiers

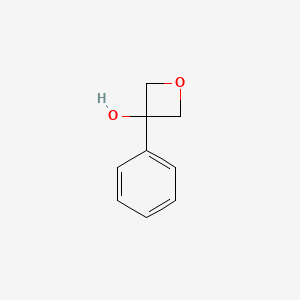

The molecule consists of a central four-membered oxetane ring substituted at the 3-position with both a phenyl group and a hydroxyl group.

Caption: Generalized workflow for the synthesis of this compound.

Section 3: Chemical Reactivity and Synthetic Utility

This compound is not merely an endpoint but a versatile intermediate. Its reactivity is dominated by the tertiary alcohol, which can be leveraged for further functionalization.

A key transformation is the conversion of the hydroxyl group into a nucleophile-displaceable moiety. For instance, fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST). [5]This creates 3-fluoro-3-phenyloxetane, a scaffold of interest in medicinal chemistry.

Furthermore, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with a nitrogen nucleophile, such as sodium azide followed by reduction, provides a direct route to 3-phenyloxetan-3-amine and its derivatives. [6]This amine counterpart is a highly sought-after building block, particularly for developing therapeutics targeting G-protein coupled receptors. [1][7]

Section 4: Application in Drug Discovery

While this compound itself is primarily an intermediate, the 3-aryl-oxetane core it provides is of immense value in drug discovery. Its role is best understood as a foundational piece for constructing more complex molecules with enhanced pharmacological profiles.

-

Improved Physicochemical Properties: As a bioisostere, the oxetane ring can enhance aqueous solubility and metabolic stability compared to gem-dimethyl or carbonyl groups. [1][3]* Three-Dimensionality: The rigid, non-planar structure of the oxetane ring helps to increase the three-dimensional character of a molecule, which can lead to improved target binding and selectivity. [3]* Access to Novel Chemical Space: The unique stereoelectronic properties of the oxetane allow medicinal chemists to design molecules that can interact with biological targets in novel ways. [7]Derivatives such as 3-phenyloxetan-3-amine have been investigated for developing small-molecule agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R), offering a potential oral alternative to injectable peptide therapies. [7]

Section 5: Detailed Experimental Protocol

The following protocol describes a representative synthesis of this compound based on established chemical principles for Grignard additions to ketones. [6] Objective: To synthesize this compound from oxetan-3-one.

Materials:

-

Oxetan-3-one

-

Phenylmagnesium bromide (e.g., 1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.), all oven- or flame-dried

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Grignard Addition: Add phenylmagnesium bromide (1.1 equivalents) dropwise to the stirred solution of oxetan-3-one. The addition should be slow enough to maintain the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to validate the successful execution of the protocol.

Section 6: Safety and Handling

Hazard Profile: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. [8]It may also cause respiratory irritation. [8] Handling and Storage:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon). [9]* For long-term stability, refrigeration at 2-8 °C is recommended. [9]

References

-

Protheragen. This compound. [Link]

-

PubChem. This compound | C9H10O2 | CID 12699448. [Link]

-

Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for Addressing Old Problems. Angewandte Chemie International Edition, 49(48), 9052–9067. (Note: A representative review on the topic, though the direct search result is a more recent review from ACS). The provided search result is: Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. [Link]

-

ResearchGate. Study on Synthesis Of Oxetan-3-ol. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | C9H10O2 | CID 12699448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Protheragen [protheragen.ai]

Introduction: The Oxetane Moiety as a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenyloxetan-3-ol

Abstract: this compound is a heterocyclic building block of increasing importance in the fields of medicinal chemistry and synthetic organic chemistry. The incorporation of the strained four-membered oxetane ring offers a unique three-dimensional scaffold that can significantly enhance the physicochemical properties of parent molecules, including solubility and metabolic stability. This guide provides a comprehensive examination of the core physicochemical properties of this compound, details robust experimental protocols for their characterization, and discusses the implications of these properties for researchers, particularly those in drug development.

The strategic incorporation of small, strained ring systems into drug candidates has become a cornerstone of modern medicinal chemistry. Among these, the oxetane ring has emerged as a particularly valuable motif.[1][2] Unlike flexible acyclic ethers or larger cycloalkanes, the rigid, three-dimensional structure of the oxetane ring can enforce a specific conformation, potentially leading to improved binding affinity and selectivity for biological targets.[3] Furthermore, the oxetane moiety is a recognized bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities.[4] Its introduction frequently improves aqueous solubility and metabolic stability—two critical parameters in the optimization of pharmacokinetic profiles.[5] this compound, which combines this beneficial oxetane core with a versatile tertiary alcohol and a phenyl group, serves as a key intermediate for accessing a wide array of more complex molecular architectures.[6][7]

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, reaction design, and application in screening funnels. The data presented herein are compiled from chemical databases and predictive models.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [8] |

| CAS Number | 699-73-0 | [8][9] |

| Molecular Formula | C₉H₁₀O₂ | [8][9] |

| Molecular Weight | 150.17 g/mol | [8][9] |

| Appearance | Solid | Inferred from M.P. |

| Melting Point | 55-56 °C | [9] |

| Boiling Point | 297.0 ± 30.0 °C (Predicted) | [9] |

| pKa | 12.87 ± 0.20 (Predicted) | [9] |

| Solubility | Soluble in common organic solvents (e.g., methanol, DMSO, ethyl acetate); limited solubility in water. | Structural Inference |

Table 1: Summary of Key Physicochemical Properties.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and assessing the purity of this compound. While publicly available experimental spectra are limited, the expected spectral characteristics can be reliably predicted based on its functional groups.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions. The aromatic protons of the phenyl group will appear as a multiplet between δ 7.2-7.5 ppm. The four protons of the oxetane ring are diastereotopic and will likely present as a complex set of signals, typically two AB quartets or two doublets of doublets, between δ 4.5-5.0 ppm. The hydroxyl proton will appear as a broad singlet whose chemical shift is dependent on concentration and the deuterated solvent used.[10]

-

¹³C NMR Spectroscopy: The carbon spectrum will feature a signal for the quaternary carbon bonded to the hydroxyl and phenyl groups around δ 75-80 ppm. The two methylene carbons of the oxetane ring will resonate in the region of δ 70-80 ppm. The aromatic carbons will produce a series of signals between δ 125-140 ppm.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the tertiary alcohol, typically in the 3200-3600 cm⁻¹ region. A characteristic C-O stretching vibration for the cyclic ether will be visible in the fingerprint region, around 980-1050 cm⁻¹.[5]

-

Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), will confirm the molecular weight. The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 151.17.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are critical. The following sections detail methodologies for determining key physicochemical parameters.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality and Rationale: DSC is the preferred method for melting point determination in an industrial setting due to its high precision, small sample requirement, and ability to detect thermal events other than melting (e.g., decomposition). The method relies on measuring the heat flow required to maintain a zero temperature difference between the sample and an inert reference as they are subjected to a controlled temperature program. The melting transition is a first-order phase transition that results in a distinct endothermic peak, the onset of which provides a highly accurate melting point.

Step-by-Step Methodology:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to create a sealed environment, minimizing sublimation. Place an identical empty, sealed pan on the reference sensor.

-

Thermal Program: Equilibrate the DSC cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Heating Ramp: Apply a linear heating ramp, typically at a rate of 10 °C/min, under a constant nitrogen purge (e.g., 50 mL/min) to maintain an inert atmosphere.

-

Data Analysis: Record the differential heat flow as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak.

Caption: Standard workflow for melting point determination by DSC.

Chemical Stability and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay between the strained oxetane ring and the tertiary alcohol.

-

Stability: The oxetane ring is generally stable under neutral and basic conditions. However, it is susceptible to nucleophilic ring-opening under acidic conditions, a common reactivity pattern for strained ethers.[6] Thermally, the compound is stable to its melting point, but decomposition may occur at higher temperatures, as suggested by the predicted nature of its boiling point.[9]

-

Synthetic Utility: The tertiary alcohol is a key synthetic handle. It can be readily converted into a good leaving group (e.g., a tosylate or mesylate) or be directly displaced under forcing conditions. For instance, treatment with diethylaminosulfur trifluoride (DAST) can be used to synthesize the corresponding 3-fluoro-3-phenyloxetane, highlighting its utility as a precursor to other valuable building blocks.[6] The synthesis of the parent alcohol itself is typically achieved via the addition of a phenyl organometallic reagent (e.g., phenylmagnesium bromide) to 3-oxetanone.[7]

Caption: Key reactivity pathways for this compound.

Conclusion and Outlook

This compound is more than a simple chemical intermediate; it is a strategically designed building block that leverages the beneficial properties of the oxetane scaffold. Its defined physicochemical properties, including a moderate melting point and a key hydroxyl functional group for further elaboration, make it an attractive starting material for discovery campaigns. The insights and protocols detailed in this guide provide researchers with the necessary information to confidently incorporate this valuable molecule into their synthetic and drug development programs, paving the way for the creation of novel chemical entities with enhanced, "drug-like" properties.

References

-

This compound - Protheragen. Protheragen. [Link]

-

This compound - Chemicalbridge. Chemicalbridge. [Link]

-

This compound | C9H10O2 | CID 12699448 - PubChem. PubChem. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - ACS Publications. Chemical Reviews. [Link]

-

Supplementary Information File - Connect Journals. Journal of Pharmaceutical and Pharmacological Sciences. [Link]

-

SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES - Connect Journals. International Journal of Applied Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. connectjournals.com [connectjournals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | C9H10O2 | CID 12699448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Protheragen [protheragen.ai]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Phenyloxetan-3-ol (CAS No. 699-73-0): A Versatile Building Block in Modern Chemistry

This guide provides a comprehensive technical overview of 3-phenyloxetan-3-ol, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic routes, characteristic reactivity, and its emerging role as a valuable scaffold in medicinal chemistry. The content herein is curated to blend established chemical principles with practical insights, ensuring a robust and reliable resource for laboratory applications.

Core Chemical Identity and Physicochemical Profile

This compound is a white crystalline solid at room temperature, characterized by the presence of a strained four-membered oxetane ring, a tertiary alcohol, and a phenyl group. This unique combination of functional groups imparts a distinct three-dimensional architecture, making it an attractive building block for introducing conformational rigidity and improving physicochemical properties in larger molecules.

Key Identifiers and Properties

A summary of the fundamental physicochemical data for this compound is presented below. This information is critical for its appropriate handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 699-73-0 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Phenyl-3-oxetanol, 3-hydroxy-3-phenyloxetane | [2] |

| Melting Point | 55-56 °C | [2] |

| Boiling Point (Predicted) | 297.0 ± 30.0 °C | [2] |

| pKa (Predicted) | 12.87 ± 0.20 | [2] |

| SMILES | C1C(CO1)(C2=CC=CC=C2)O | [1] |

| InChIKey | BHAIDFCOUGGIRI-UHFFFAOYSA-N | [1] |

Synthesis of this compound: A Plausible Approach

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in the public literature, a logical and effective route can be extrapolated from established methods for the synthesis of 3-substituted oxetanes.[3][4] The most direct approach involves the nucleophilic addition of a phenyl group to a suitable oxetane precursor.

Proposed Synthetic Workflow: Grignard Reaction with 3-Oxetanone

The reaction of a phenylating agent, such as phenylmagnesium bromide, with 3-oxetanone represents a highly plausible and efficient method for the synthesis of this compound. This approach is predicated on the well-established reactivity of Grignard reagents with ketones.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on analogous chemical transformations.[4] Researchers should optimize reaction conditions based on their specific laboratory setup and safety protocols.

Materials:

-

3-Oxetanone

-

Phenylmagnesium bromide (solution in THF or diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-oxetanone in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Slowly add a solution of phenylmagnesium bromide dropwise to the stirred 3-oxetanone solution. Maintain the temperature below -70 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is deemed complete, cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its tertiary hydroxyl group, which can undergo a variety of transformations to introduce new functionalities. This makes it a versatile intermediate for the synthesis of other 3-substituted-3-phenyloxetanes, which are of significant interest in medicinal chemistry.

Key Reactions of the Hydroxyl Group

The tertiary alcohol of this compound can be replaced by various nucleophiles, often following activation. This transformation is a cornerstone of its synthetic utility.

-

Fluorination: The hydroxyl group can be replaced with a fluorine atom using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. This transformation is valuable for creating fluorinated analogues, which often exhibit improved metabolic stability and binding affinity.[3]

-

Chlorination: While less common, chlorination has been achieved using reagents such as methanesulfonyl chloride and triethylamine, providing access to 3-chloro-3-phenyloxetane.[3]

-

Dehydroxylation: Acid-mediated dehydroxylation can be accomplished using a combination of a strong acid (e.g., trifluoroacetic acid) and a hydride donor (e.g., triethylsilane), leading to the formation of 3-phenyloxetane.[3]

Sources

A Technical Guide to 3-Phenyl-oxetan-3-ol: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a highly valuable scaffold in modern medicinal chemistry.[1] Its unique stereoelectronic properties allow for the fine-tuning of critical physicochemical parameters of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity.[2][3] This guide focuses on a key derivative, 3-phenyl-oxetan-3-ol, providing an in-depth analysis of its formal nomenclature, robust synthetic protocols with mechanistic insights, comprehensive characterization data, and its role as a versatile building block in drug discovery programs.

Introduction: The Strategic Value of the Oxetane Moiety

Historically, the synthesis of strained four-membered rings like oxetanes was considered a significant challenge, limiting their broad application.[4] However, recent advancements in synthetic methodologies have made a diverse array of oxetane-containing building blocks readily accessible.[5] In medicinal chemistry, the oxetane motif is increasingly employed as a strategic tool to enhance "drug-like" properties.[4]

Key advantages of incorporating an oxetane ring include:

-

Improved Solubility: The polar nature of the ether oxygen acts as a strong hydrogen-bond acceptor, which can significantly enhance aqueous solubility compared to carbocyclic analogs.[4]

-

Metabolic Stability: Oxetanes can serve as surrogates for metabolically vulnerable groups, such as gem-dimethyl groups, blocking sites of oxidation by cytochrome P450 enzymes.[2]

-

Reduced Lipophilicity: Replacing lipophilic groups with an oxetane can lower the LogD of a compound, often improving its pharmacokinetic profile and reducing off-target toxicity.[1]

-

Three-Dimensionality: The puckered, non-planar structure of the oxetane ring increases the sp³ character of a molecule, a desirable trait in modern drug design to improve target selectivity and escape "flatland".[4]

The subject of this guide, 3-phenyl-oxetan-3-ol, is a pivotal starting material that provides a direct entry point to a wide range of 3-substituted oxetanes. The tertiary alcohol functionality serves as a versatile handle for subsequent chemical transformations.

IUPAC Nomenclature and Structural Analysis

The correct and unambiguous naming of chemical structures is fundamental for scientific communication. The topic compound, 3-hydroxy-3-phenyloxetane, is more formally named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

Correct IUPAC Name: 3-Phenyl-oxetan-3-ol

This name is derived based on the following IUPAC nomenclature priorities:[6]

-

Principal Functional Group: The alcohol (-OH) group has higher priority than the ether within the heterocyclic ring. Therefore, the suffix "-ol" is used.

-

Parent Heterocycle: The saturated four-membered ring containing one oxygen atom is named "oxetane".[7][8]

-

Numbering: The ring is numbered starting from the heteroatom (oxygen) as position 1. The numbering proceeds around the ring to give the substituents the lowest possible locants. In this case, both the phenyl and hydroxyl groups are at position 3.

-

Substituents: The phenyl group (C₆H₅-) at position 3 is named as a prefix.

Thus, the systematic name is constructed as: 3-Phenyl (substituent) + oxetan (parent heterocycle) + -3-ol (principal functional group and its locant).

Synthesis and Mechanistic Rationale

The synthesis of 3-phenyl-oxetan-3-ol is most effectively achieved via the intramolecular cyclization of a suitable 1,3-diol precursor, which itself is derived from the ring-opening of an epoxide. This approach leverages readily available starting materials and proceeds in good yields.

A reliable two-step synthesis starting from styrene oxide is detailed below.

Overall Reaction Scheme:

Caption: General synthetic pathway to 3-phenyl-oxetan-3-ol.

Step 1: Acid-Catalyzed Hydrolysis of Styrene Oxide

The synthesis begins with the ring-opening of styrene oxide (phenyloxirane) to form the corresponding vicinal diol, 1-phenyl-1,2-ethanediol.[9]

-

Mechanism: In the presence of an acid catalyst (e.g., dilute H₂SO₄), the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. Water, acting as the nucleophile, attacks the more substituted (benzylic) carbon atom. This preference is due to the stabilization of the partial positive charge at the benzylic position by the adjacent phenyl ring. The subsequent deprotonation yields the diol.

Step 2: Base-Mediated Intramolecular Cyclization

The key oxetane-forming step is an intramolecular Williamson ether synthesis. This involves the cyclization of a 1,3-halohydrin or a related species with a good leaving group. A common strategy involves converting a 1,3-diol into a monosulfonate ester.

-

Mechanism: The primary hydroxyl group of a suitable 1,3-diol precursor is selectively activated by conversion to a good leaving group, such as a tosylate (OTs). Treatment with a strong base (e.g., NaOH or NaH) deprotonates the more sterically accessible primary alcohol. The resulting alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group in an Sₙ2 fashion to close the four-membered ring. The formation of the strained oxetane ring is kinetically challenging but feasible under these conditions.[4] This intramolecular cyclization is a key strategy for forming the oxetane ring.[10]

Detailed Experimental Protocol

Materials: Styrene oxide, sulfuric acid (H₂SO₄), diethyl ether, sodium bicarbonate (NaHCO₃), magnesium sulfate (MgSO₄), 2-(chloromethyl)oxirane (epichlorohydrin), sodium hydroxide (NaOH), p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).

Protocol for Synthesis via 1,3-Haloalcohol Cyclization (Adapted from related procedures)[11]

-

Preparation of 3-chloro-1-phenylpropane-1,2-diol:

-

In a round-bottom flask, dissolve styrene oxide (1.0 eq) in a suitable solvent like THF.

-

Cool the solution in an ice bath.

-

Add a source of HCl (e.g., aqueous HCl) dropwise. The reaction involves the ring-opening of the epoxide.[12]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, perform an aqueous workup, extracting the product with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

-

-

Intramolecular Cyclization to form 3-Phenyl-oxetan-3-ol:

-

Dissolve the crude 3-chloro-1-phenylpropane-1,2-diol (1.0 eq) in THF.

-

Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature overnight. The alkoxide formed will displace the chloride to form the oxetane ring.

-

Carefully quench the reaction with water.

-

Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-phenyl-oxetan-3-ol.

-

Workflow Diagram:

Caption: Experimental workflow for the synthesis of 3-phenyl-oxetan-3-ol.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. Below are the expected spectroscopic data for 3-phenyl-oxetan-3-ol, based on its functional groups and data from analogous structures.[13][14]

| Property | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Appearance | White solid or colorless oil |

Table 1: Physicochemical Properties

| Technique | **Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) ** | Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | ~ 7.30 - 7.50 (m, 5H) | Aromatic protons (Ar-H) |

| ~ 4.90 (d, J=6.0 Hz, 2H) | Oxetane methylene protons (-CH₂-O) | |

| ~ 4.80 (d, J=6.0 Hz, 2H) | Oxetane methylene protons (-CH₂-C) | |

| ~ 2.50 (s, 1H) | Hydroxyl proton (-OH) | |

| ¹³C NMR (CDCl₃, 100 MHz) | ~ 140 | Quaternary aromatic carbon (Ar-C) |

| ~ 128.8 | ortho/para Aromatic carbons (Ar-CH) | |

| ~ 125.5 | meta Aromatic carbons (Ar-CH) | |

| ~ 85.0 | Oxetane methylene carbons (-CH₂-O) | |

| ~ 76.0 | Quaternary oxetane carbon (C-OH) | |

| FT-IR (thin film) | 3400-3200 (broad) | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) | |

| ~ 2900 | C-H stretch (aliphatic) | |

| ~ 1100 | C-O stretch (ether) |

Table 2: Expected Spectroscopic Data

Reactivity and Applications in Drug Discovery

3-Phenyl-oxetan-3-ol is not merely a final product but a versatile synthetic intermediate. The tertiary hydroxyl group can be readily transformed, providing access to a wide array of 3-substituted oxetanes.

-

Deoxyfluorination: The hydroxyl group can be replaced with fluorine using reagents like diethylaminosulfur trifluoride (DAST). 3-Fluorooxetanes are of great interest as fluorine can modulate pKa, improve metabolic stability, and enhance binding affinity.[4]

-

Nucleophilic Substitution: Activation of the alcohol (e.g., as a tosylate or mesylate) allows for its displacement by various nucleophiles, including azides (leading to amines), cyanides (leading to nitriles and carboxylic acids), and others.

-

Dehydroxylation: The alcohol can be removed to generate 3-phenyloxetane, a useful building block in its own right.[4]

The resulting 3-substituted oxetanes are valuable in drug discovery campaigns for optimizing lead compounds. They serve as polar, low-molecular-weight, three-dimensional scaffolds that can improve pharmacokinetic (ADME) profiles and secure intellectual property.[2][3]

Conclusion

3-Phenyl-oxetan-3-ol is a foundational building block for accessing a diverse chemical space of medicinally relevant oxetane derivatives. A firm understanding of its IUPAC nomenclature, coupled with reliable synthetic and characterization protocols, empowers researchers to strategically employ this molecule in the design and development of next-generation therapeutics. The continued exploration of oxetane chemistry promises to deliver novel compounds with superior drug-like properties.

References

-

Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

-

Shaaban, S., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Available at: [Link]

-

Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

-

RSC Publishing (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. Available at: [Link]

-

Nomenclature of Heterocyclic compounds. coursecontent. Available at: [Link]

-

IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. University of Babylon. Available at: [Link]

-

LibreTexts (2024). IUPAC Naming of Organic Compounds with Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Michigan State University. Heterocyclic Compounds. MSU Chemistry. Available at: [Link]

-

Croft, A., et al. (2017). Chemical Space Exploration of Oxetanes. MDPI. Available at: [Link]

-

Wikipedia. Styrene oxide. Wikipedia. Available at: [Link]

- Google Patents. Preparation method of 3-hydroxy oxetane compound. Google Patents.

- Google Patents. Synthesis of 3-hydroxyoxetane. Google Patents.

-

Horváth, A., et al. (2006). Facile Ring Opening of 2,3-epoxy-steroids With Aromatic Amines in Ionic Liquids. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 8. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 9. Styrene oxide - Wikipedia [en.wikipedia.org]

- 10. CN103554064A - Preparation method of 3-hydroxy oxetane compound - Google Patents [patents.google.com]

- 11. US4395561A - Synthesis of 3-hydroxyoxetane - Google Patents [patents.google.com]

- 12. Facile ring opening of 2,3-epoxy-steroids with aromatic amines in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Phenyloxetan-3-ol

Foreword: The Strategic Value of the Oxetane Scaffold

In the landscape of modern drug discovery and development, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic for modulating the physicochemical and pharmacological properties of lead compounds. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention.[1][2] Its unique conformational constraints and ability to act as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups make it an invaluable scaffold.[2] 3-Phenyloxetan-3-ol, featuring a tertiary alcohol, represents a key functionalized building block, offering a synthetically versatile handle for the elaboration of more complex molecular architectures.[3][4] This guide provides a comprehensive, field-proven perspective on the synthesis, purification, and detailed characterization of this important intermediate, designed for researchers and scientists seeking to leverage its potential.

Synthetic Strategy: A Deliberate Approach to Ring Construction

The construction of the oxetane ring can be achieved through various methodologies, including intramolecular cyclizations, ring expansions of epoxides, and [2+2] photocycloadditions like the Paternò-Büchi reaction.[1][5][6][7][8] However, for the specific and efficient synthesis of this compound, a direct and highly reliable approach is the nucleophilic addition of an organometallic phenyl source to a commercially available or readily synthesized precursor, oxetan-3-one.

The causality behind this choice is rooted in efficiency and control. The Grignard reaction provides a robust and high-yielding pathway to tertiary alcohols. The nucleophilic carbon of the phenylmagnesium bromide attacks the highly electrophilic carbonyl carbon of oxetan-3-one, with the subsequent acidic workup neutralizing the intermediate magnesium alkoxide to furnish the desired product.[9] This method avoids the often complex setups and selectivity issues associated with photochemical reactions for this specific substitution pattern.

Reaction Mechanism: Nucleophilic Addition

The core of the synthesis is a classic Grignard reaction, a cornerstone of C-C bond formation.

Caption: Mechanism of Grignard synthesis for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is designed as a self-validating system, with clear checkpoints and expected outcomes.

Materials:

-

Oxetan-3-one

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Iodine crystal (for Grignard initiation)

-

Standard laboratory glassware (flame-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Preparation: a. Place magnesium turnings (1.2 equivalents) in a flame-dried three-neck round-bottom flask equipped with a stir bar, reflux condenser, and dropping funnel under an inert atmosphere. b. Add a small crystal of iodine to activate the magnesium surface. c. Prepare a solution of bromobenzene (1.1 equivalents) in anhydrous THF. d. Add a small portion of the bromobenzene solution to the magnesium. Initiation is indicated by heat evolution and the disappearance of the iodine color. e. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, continue stirring for 1-2 hours at room temperature to ensure full formation of the Grignard reagent.

-

Nucleophilic Addition: a. In a separate flame-dried flask under an inert atmosphere, dissolve oxetan-3-one (1.0 equivalent) in anhydrous THF. b. Cool this solution to 0 °C in an ice bath. c. Add the freshly prepared phenylmagnesium bromide solution dropwise to the stirred oxetan-3-one solution, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Extraction: a. Cool the reaction mixture back to 0 °C. b. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). d. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product, typically an oil or waxy solid, requires purification to remove unreacted starting materials and byproducts.

Procedure:

-

Column Chromatography: a. Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, starting from 10:90). b. Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. c. Load the solution onto the column and elute with the solvent gradient. d. Collect fractions and analyze by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Physicochemical and Spectroscopic Characterization

Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 699-73-0 | [10][11] |

| Molecular Formula | C₉H₁₀O₂ | [10][11] |

| Molecular Weight | 150.17 g/mol | [10][11] |

| Monoisotopic Mass | 150.068079557 Da | [11] |

| Melting Point | 55-56 °C | [10] |

| Appearance | White to off-white solid | |

| Topological Polar Surface Area | 29.5 Ų | [11] |

Spectroscopic Data & Protocols

While experimental spectra for this specific molecule are not widely published, the following data are predicted based on its structure and analysis of analogous compounds.[12]

NMR is the most powerful tool for structural elucidation of organic molecules.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.25 - 7.45 | Multiplet | 5H | Phenyl group (Ar-H) |

| ~ 4.60 - 4.80 | AB quartet or two doublets | 4H | Oxetane ring (-CH₂) |

| ~ 2.50 - 3.50 | Broad singlet | 1H | Hydroxyl group (-OH) |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 - 145 | Quaternary phenyl carbon (C-Ar) |

| ~ 125 - 130 | Phenyl carbons (CH-Ar) |

| ~ 80 - 85 | Oxetane methylene carbons (-CH₂) |

| ~ 70 - 75 | Quaternary oxetane carbon (C-OH) |

NMR Sample Preparation Protocol:

-

Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[12][13]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (≥400 MHz).

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~ 3600 - 3200 | O-H (Alcohol) | Stretching (Broad) |

| ~ 3100 - 3000 | C-H (Aromatic) | Stretching |

| ~ 3000 - 2850 | C-H (Aliphatic) | Stretching |

| ~ 1600, 1450 | C=C (Aromatic) | Stretching |

| ~ 980 - 950 | C-O-C (Oxetane) | Asymmetric Stretching |

FTIR-ATR Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify and assign the characteristic absorption bands to their corresponding functional groups.[12]

MS provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Data

| Ionization Mode | m/z Value | Assignment |

| ESI or EI | ~ 150.07 | [M]⁺ (Molecular Ion) |

| ESI | ~ 173.06 | [M+Na]⁺ (Sodium Adduct) |

Mass Spectrometry Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.[12]

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis: The ions are separated and detected based on their mass-to-charge ratio (m/z).

Comprehensive Experimental Workflow

The entire process, from starting materials to final, characterized product, follows a logical and systematic progression.

Caption: Overall workflow for synthesis and characterization.

Safety and Handling

Scientific integrity demands a commitment to safety. The synthesis of this compound involves hazardous materials that require careful handling in a well-ventilated fume hood.

-

Grignard Reagents & Anhydrous Solvents: Phenylmagnesium bromide is highly reactive with water and protic solvents. Anhydrous solvents like THF and diethyl ether are extremely flammable. All manipulations must be performed under a dry, inert atmosphere.

-

This compound: The product itself should be handled with care. According to GHS classifications, it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis and characterization of this compound. By employing a direct Grignard addition to oxetan-3-one, researchers can reliably access this valuable building block. The provided protocols for purification and multi-faceted spectroscopic characterization constitute a self-validating workflow, ensuring the high purity and structural integrity of the final compound. As the demand for novel chemical entities with tailored properties continues to grow, a thorough understanding of the synthesis and handling of key intermediates like this compound is indispensable for professionals in the chemical and pharmaceutical sciences.

References

-

D'Auria, M. (n.d.). Oxetane Synthesis through the Paternò-Büchi Reaction. MDPI. [Link]

-

L'Abbé, M., & De Kimpe, N. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

-

(n.d.). Photochemical formation of oxetanes derived from aromatic ketones and substituted thiophenes and selenophenes. SciSpace. [Link]

-

(n.d.). Photochemical formation of oxetanes derived from aromatic ketones and substituted thiophenes and selenophenes | Request PDF. ResearchGate. [Link]

-

(n.d.). Photochemical Synthesis of Oxetans. OUCI. [Link]

-

(n.d.). Synthesis of Oxetanes. [Link]

-

(n.d.). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. NIH. [Link]

-

Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

-

(n.d.). This compound. Protheragen. [Link]

-

(n.d.). This compound. PubChem. [Link]

-

(n.d.). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. NIH. [Link]

-

(n.d.). 3-(2-Phenylethyl)oxetan-3-ol. PubChem. [Link]

-

(n.d.). Intermolecular transposed Paternò–Büchi reactions enabled by triplet sensitization. NIH. [Link]

-

(n.d.). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]

-

D'Auria, M. (n.d.). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences (RSC Publishing). [Link]

-

(n.d.). 3-Phenylpentan-3-ol. PubChem. [Link]

-

(n.d.). Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions. [Link]

- (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

(n.d.). 3-Phenyl-3-pentanol. NIST WebBook. [Link]

-

(n.d.). 3-Phenyl-3-pentanol. NIST WebBook. [Link]

-

(n.d.). 3-Phenyloxindole. NIST WebBook. [Link]

Sources

- 1. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 2. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound - Protheragen [protheragen.ai]

- 11. This compound | C9H10O2 | CID 12699448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data for 3-Phenyloxetan-3-ol: An In-depth Technical Guide

Introduction

Physicochemical Properties of 3-Phenyloxetan-3-ol

A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of its spectroscopic behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [PubChem][1] |

| Molecular Weight | 150.17 g/mol | [PubChem][1] |

| Monoisotopic Mass | 150.068079557 Da | [PubChem][1] |

| CAS Number | 699-73-0 | [PubChem][1] |

| IUPAC Name | This compound | [PubChem][1] |

| SMILES | C1C(CO1)(C2=CC=CC=C2)O | [PubChem][1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with chemical shifts referenced to tetramethylsilane (TMS) at δ 0.00 ppm.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the oxetane ring, and the hydroxyl proton.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~ 7.50 - 7.30 | Multiplet | 5H | Phenyl group (Ar-H) | The aromatic protons will appear in their characteristic downfield region. The multiplet pattern arises from the complex spin-spin coupling of the ortho, meta, and para protons. |

| ~ 4.90 | Doublet | 2H | Oxetane ring (-CH₂-O-) | The two methylene groups of the oxetane ring are diastereotopic due to the chiral center at C3. The protons on C2 and C4 are adjacent to the oxygen atom and are thus deshielded. They are expected to appear as a doublet. |

| ~ 4.70 | Doublet | 2H | Oxetane ring (-CH₂-C-) | These protons are also part of the AB quartet and are deshielded by the adjacent oxygen and the quaternary carbon. |

| ~ 3.0 (broad) | Singlet | 1H | Hydroxyl group (-OH) | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet and will exchange with D₂O. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

D₂O Exchange: To confirm the assignment of the hydroxyl proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -OH signal should disappear or significantly decrease in intensity.

Logical Workflow for NMR Sample Preparation and Analysis:

Caption: A generalized workflow for NMR sample preparation and analysis.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~ 140 | Quaternary phenyl carbon (C-ipso) | The carbon atom of the phenyl ring directly attached to the oxetane ring will be downfield due to the substitution. |

| ~ 128.5 | Phenyl carbons (C-ortho, C-meta) | These aromatic carbons will appear in their typical region. The ortho and meta carbons may have slightly different chemical shifts. |

| ~ 125.0 | Phenyl carbon (C-para) | The para carbon of the phenyl ring. |

| ~ 85.0 | Oxetane methylene carbons (-CH₂-O) | The carbons of the oxetane ring adjacent to the oxygen atom are significantly deshielded and appear downfield. For the analogous 3-(3,4,5-trimethoxyphenyl)oxetan-3-ol, this signal appears at 85.85 ppm.[2] |

| ~ 75.0 | Quaternary oxetane carbon (C-OH) | The quaternary carbon bearing the hydroxyl and phenyl groups is expected to be deshielded. For 3-(3,4,5-trimethoxyphenyl)oxetan-3-ol, this carbon appears at 75.46 ppm.[2] |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.

-

DEPT Analysis: To aid in the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the O-H, C-O, and aromatic C-H and C=C bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Rationale and Comparative Insights |

| ~ 3600 - 3200 | Strong, Broad | O-H stretch | Tertiary Alcohol | The broadness of this peak is due to intermolecular hydrogen bonding. For tertiary alcohols, the C-O stretch is typically found at a higher frequency compared to primary and secondary alcohols.[3] |

| ~ 3100 - 3000 | Medium | C-H stretch | Aromatic | Characteristic stretching vibrations of the sp² C-H bonds in the phenyl ring. |

| ~ 2960 - 2850 | Medium | C-H stretch | Aliphatic (Oxetane) | Stretching vibrations of the sp³ C-H bonds in the oxetane ring. |

| ~ 1600, 1480 | Medium to Weak | C=C stretch | Aromatic | Skeletal vibrations of the phenyl ring. |

| ~ 1150 | Strong | C-O stretch | Tertiary Alcohol | The C-O stretching vibration for tertiary alcohols is typically observed in the 1210-1100 cm⁻¹ region.[4] |

| ~ 980 | Medium | C-O-C stretch | Oxetane | The ring breathing vibration of the oxetane ring. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For a liquid sample, a drop can be placed between two salt plates.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Mass Spectrometry Fragmentation Data (EI):

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 150 | [C₉H₁₀O₂]⁺ | - | Molecular Ion (M⁺) - likely weak or absent |

| 132 | [C₉H₈O]⁺ | H₂O | Dehydration |

| 121 | [C₈H₉O]⁺ | CHO | α-cleavage |

| 105 | [C₇H₅O]⁺ | C₂H₅O | Ring opening and fragmentation |

| 77 | [C₆H₅]⁺ | C₃H₅O₂ | Loss of the oxetane ring and hydroxyl group |

Proposed Fragmentation Pathway:

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization technique for inducing fragmentation. For confirmation of the molecular weight, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may be employed to favor the formation of the molecular ion or a protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the parent ion and its fragments, further confirming the molecular formula.

Conclusion

This technical guide provides a detailed predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for this compound. While based on theoretical principles and data from analogous structures, the information presented serves as a robust framework for the identification and characterization of this compound. The provided experimental protocols outline standard procedures for acquiring high-quality spectroscopic data. For definitive structural confirmation, the synthesis of this compound followed by the acquisition and analysis of its experimental spectra is recommended. This foundational spectroscopic knowledge is critical for researchers, scientists, and drug development professionals working with this promising oxetane-containing molecule.

References

-

Whitman College. GCMS Section 6.10: Fragmentation of Alcohols. [Link][5]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Spectroscopy Online. Alcohols—The Rest of the Story. [Link][4]

-

Chemistry!!! Not Mystery. Fragmentation pattern and mass spectra of Alcohols. [Link][7]

-

Royal Society of Chemistry. Investigating 3,3-Diaryl Oxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. [Link][8]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link][11]

-

Fiveable. Spectroscopy of Alcohols and Phenols | Organic Chemistry Class Notes. [Link][12]

-

Química Organica. IR Spectrum: Alcohols and Phenols. [Link][3]

-

Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link][2]

-

Organic Chemistry: A Tenth Edition. 17.11 Spectroscopy of Alcohols and Phenols. [Link][13]

-

PMC. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. [Link][2]

-

ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link][3][6]

-

ResearchGate. Evaluation of Oxetan-3-ol, Thietan-3-ol and Derivatives Thereof as Bio-isosteres of the Carboxylic Acid Functional Group. [Link][14][15]

-

Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. [Link][16]

Sources

- 1. This compound | C9H10O2 | CID 12699448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Protheragen [protheragen.ai]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. whitman.edu [whitman.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]

The Emergence of a Keystone: A Technical Guide to the Discovery and History of 3-Aryloxetan-3-ols

Abstract

The four-membered oxetane ring, once a synthetic curiosity, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique physicochemical properties—polarity, metabolic stability, and three-dimensionality—offer compelling advantages in drug design. Central to the widespread adoption of this scaffold are 3-aryloxetan-3-ols, a class of compounds that serve as versatile, keystone intermediates for a vast array of more complex derivatives. This guide provides an in-depth chronicle of the discovery and synthetic history of 3-aryloxetan-3-ols, tracing their origins from early photochemical reactions to their current status as indispensable building blocks. We will explore the critical synthetic methodologies, explain the causality behind strategic choices, and provide detailed protocols for their preparation and subsequent functionalization, offering researchers and drug development professionals a comprehensive resource grounded in authoritative science.

Introduction: The Allure of a Strained Ring

Oxetanes are four-membered cyclic ethers that exhibit a significant degree of ring strain (approx. 25.5 kcal/mol), which paradoxically contributes to both their unique reactivity and their surprising stability when appropriately substituted. In the early 21st century, pioneering work by Carreira and collaborators highlighted the profound impact of the oxetane motif on the properties of bioactive molecules.[1][2] They demonstrated that oxetanes could function as effective bioisosteres for commonly used groups like gem-dimethyl and carbonyl moieties.[3][4] This "oxetane rush" was driven by the discovery that replacing these groups with an oxetane could dramatically improve aqueous solubility, modulate lipophilicity, and block sites of metabolic degradation without significantly increasing molecular weight.[2][4]

Of particular interest are oxetanes substituted at the 3-position, which often avoids the introduction of a new stereocenter.[1] Within this class, 3-aryloxetan-3-ols have risen to prominence as exceptionally valuable and versatile synthetic intermediates, bridging the gap between simple starting materials and highly functionalized, drug-like molecules.

Chapter 1: Early Foundations - The Paternò–Büchi Reaction

The story of oxetane synthesis begins over a century ago with the discovery of the Paternò–Büchi reaction. In 1909, Emanuele Paternò and Giorgio Chieffi reported that the photochemical irradiation of a carbonyl compound and an alkene could yield a four-membered ether, the oxetane.[5] However, it wasn't until 1954 that George Büchi fully characterized the structure of the products and established the synthetic utility of this [2+2] photocycloaddition.[5]

The reaction proceeds via the photoexcitation of a carbonyl compound to its triplet state, which then adds to a ground-state alkene to form a diradical intermediate. Subsequent intersystem crossing and ring closure afford the oxetane product.

Caption: General mechanism of the Paternò–Büchi reaction.

While historically significant, the Paternò–Büchi reaction often suffers from poor regioselectivity, the formation of multiple isomers, and challenges with scalability, limiting its application in complex, multi-step syntheses. This created a clear need for more robust and predictable methods for constructing the oxetane core.

Chapter 2: The Modern Era - Synthesis from Oxetan-3-one

The "rediscovery" of oxetanes in medicinal chemistry created an urgent demand for reliable synthetic access to 3-substituted derivatives.[2] The most direct and widely adopted strategy for synthesizing 3-aryloxetan-3-ols involves the nucleophilic addition of an organometallic aryl species to the commercially available building block, oxetan-3-one.[3][6]

This approach is favored for its high efficiency, predictability, and broad substrate scope. Both Grignard reagents (ArMgX) and organolithium reagents (ArLi) are effective nucleophiles for this transformation. The causality for this choice is clear: the highly polarized carbon-metal bond provides a potent carbon nucleophile that readily attacks the electrophilic carbonyl carbon of oxetan-3-one. The subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

// Nodes Start [label="Aryl Halide (Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Mg or 2 Li\n(in Ether)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Organometallic [label="Organometallic Reagent\n(Ar-MgX or Ar-Li)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxetanone [label="Oxetan-3-one", fillcolor="#F1F3F4", fontcolor="#202124"]; Addition [label="Nucleophilic\nAddition", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Magnesium or Lithium\nAlkoxide Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(e.g., aq. NH₄Cl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="3-Aryloxetan-3-ol", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reagent; Reagent -> Organometallic; Organometallic -> Addition; Oxetanone -> Addition; Addition -> Intermediate; Intermediate -> Workup; Workup -> Product; }

Caption: Workflow for the synthesis of 3-aryloxetan-3-ols from oxetan-3-one.

Experimental Protocol: Synthesis of 3-Phenyloxetan-3-ol[8]

This protocol is a representative example of the Grignard addition method.

I. Materials & Equipment:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether (Et₂O)

-

Oxetan-3-one

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel (all flame-dried)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

II. Step-by-Step Methodology:

-

Grignard Reagent Formation: To a flame-dried three-neck flask under an inert atmosphere, add magnesium turnings (1.2 eq). Add a solution of bromobenzene (1.0 eq) in anhydrous Et₂O via the dropping funnel. A small crystal of iodine may be added to initiate the reaction if necessary. The reaction is exothermic and should proceed to form a cloudy grey solution of phenylmagnesium bromide.

-

Cooling: Once the Grignard formation is complete, cool the reaction flask to 0 °C using an ice bath.

-

Addition of Oxetanone: Prepare a solution of oxetan-3-one (1.1 eq) in anhydrous Et₂O. Add this solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature to control the exothermic reaction.

-

Reaction Quench: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at 0 °C.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to afford this compound as a solid.

Chapter 3: An Alternative Pathway - Epoxide Rearrangement

While addition to oxetan-3-one is highly effective, an alternative and mechanistically elegant route involves the acid-catalyzed rearrangement of specific 2-aryl-2,3-epoxypropanes. This transformation is a variation of the classic pinacol rearrangement.[7][8] The reaction is driven by the formation of a stable carbocation intermediate and the subsequent ring expansion to relieve strain.

The mechanism proceeds as follows:

-

Protonation: The epoxide oxygen is protonated by a Lewis or Brønsted acid, activating it as a leaving group.

-

Ring Opening: The C-O bond cleaves to form the most stable carbocation. For a 2-aryl-2,3-epoxypropane, this cleavage occurs at the tertiary, benzylic position (C2), which is highly stabilized by the adjacent aryl group.

-

Rearrangement & Ring Expansion: The oxygen atom from the adjacent hydroxyl group attacks the carbocation, initiating a 1,2-migration of the C3 carbon. This concerted step forms the four-membered oxetane ring.

-

Deprotonation: Loss of a proton from the oxonium ion yields the final 3-aryloxetan-3-ol product.

// Nodes Start [label="2-Aryl-2,3-epoxypropan-1-ol"]; Protonation [label="Protonation of\nEpoxide Oxygen"]; ProtonatedEpoxide [label="Protonated Epoxide"]; Cleavage [label="Ring Opening to form\nBenzylic Carbocation"]; Carbocation [label="Tertiary Benzylic\nCarbocation Intermediate"]; Expansion [label="Intramolecular Attack\n& Ring Expansion"]; Oxonium [label="Protonated Oxetane\n(Oxonium Ion)"]; Deprotonation [label="Deprotonation"]; Product [label="3-Aryloxetan-3-ol", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Protonation [label="H⁺ (Acid Catalyst)"]; Protonation -> ProtonatedEpoxide; ProtonatedEpoxide -> Cleavage; Cleavage -> Carbocation; Carbocation -> Expansion; Expansion -> Oxonium; Oxonium -> Deprotonation [label="-H⁺"]; Deprotonation -> Product; }

Caption: Mechanism of the pinacol-type rearrangement of an epoxide to a 3-aryloxetan-3-ol.

This method provides a valuable alternative when the requisite epoxide starting materials are more readily accessible than oxetan-3-one or when different substitution patterns are desired.

Chapter 4: Synthetic Utility - The Friedel-Crafts Reaction

The true value of 3-aryloxetan-3-ols lies in their capacity to serve as precursors to other valuable motifs. A prime example of their synthetic utility is in the lithium-catalyzed Friedel-Crafts reaction to form 3,3-diaryloxetanes.[9] This innovative method, developed by Bull and coworkers, provides access to a previously challenging structural class.

3,3-Diaryloxetanes are of significant interest as potential bioisosteres for benzophenones and diarylmethanes, which are common pharmacophores that often suffer from metabolic liabilities.[9] The reaction proceeds by activating the tertiary alcohol of the 3-aryloxetan-3-ol with a lithium catalyst, which facilitates its departure to form a stabilized tertiary carbocation. This electrophilic intermediate is then trapped by a nucleophilic arene (like a phenol) to forge a new carbon-carbon bond, yielding the 3,3-diaryloxetane.

Experimental Protocol: Lithium-Catalyzed Friedel-Crafts Alkylation[11]

I. Materials & Equipment:

-

3-Aryloxetan-3-ol (e.g., 3-(4-methoxyphenyl)oxetan-3-ol)

-

Nucleophilic arene (e.g., 2,6-dimethylphenol)

-

Lithium triflate (LiOTf)

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating block

II. Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the 3-aryloxetan-3-ol (1.0 eq), the nucleophilic phenol (1.5 eq), and the lithium triflate catalyst (10 mol%).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane.

-

Heating: Heat the reaction mixture to the required temperature (e.g., 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography to isolate the desired 3,3-diaryloxetane product.

This protocol is a self-validating system; the formation of the desired product with high regioselectivity (typically para- to the activating group on the nucleophile) confirms the successful generation of the carbocation intermediate and subsequent trapping.[9]

Conclusion and Outlook

The journey of 3-aryloxetan-3-ols from synthetic curiosities to indispensable tools in drug discovery is a testament to the power of synthetic innovation. Their history is intertwined with foundational reactions like the Paternò–Büchi cycloaddition and modern strategic applications driven by the principles of bioisosterism. The development of robust synthetic routes, primarily through nucleophilic addition to oxetan-3-one, has democratized access to these building blocks. Furthermore, their utility as stable precursors for advanced transformations, such as the Friedel-Crafts alkylation, continues to expand the accessible chemical space for medicinal chemists. As researchers continue to push the boundaries of molecular design, the humble yet powerful 3-aryloxetan-3-ol is certain to remain a central and enabling scaffold in the creation of next-generation therapeutics.

References

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

-